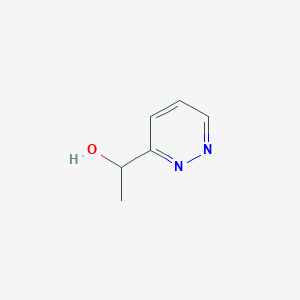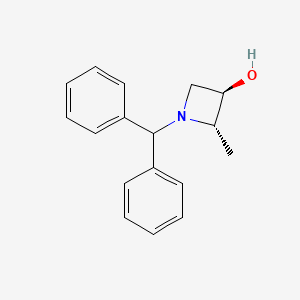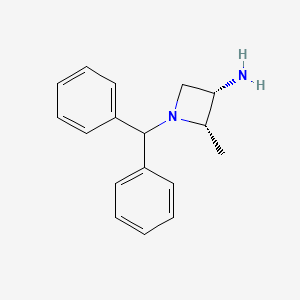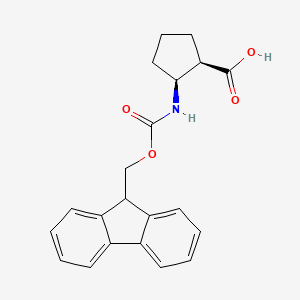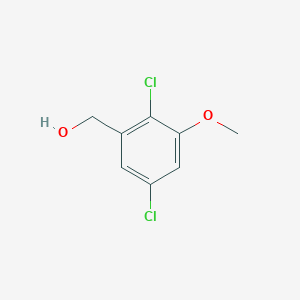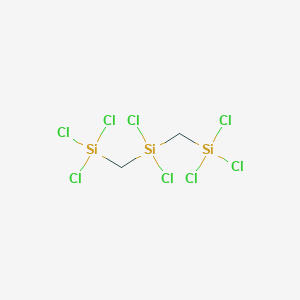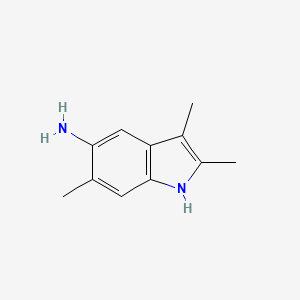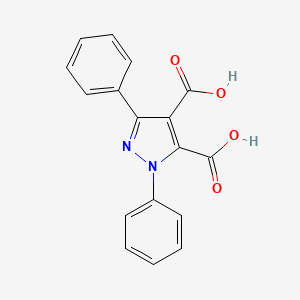
1-Chloro-3-methoxyisoquinoline
Übersicht
Beschreibung
1-Chloro-3-methoxyisoquinoline is a chemical compound with the empirical formula C10H8ClNO . It has a molecular weight of 193.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . to 97% . The compound’s InChI code is 1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3 .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
One notable application of derivatives of isoquinolines, such as 1-chloro-3-methoxyisoquinoline, is in the development of chemosensors. For instance, a study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium (Cd 2+), highlighting its potential use in measuring Cd 2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, isoquinoline derivatives are utilized in various synthesis processes. For example, a study on the benzyne reaction demonstrated the synthesis of complex organic compounds using isoquinoline derivatives (Kametani & Ogasawara, 1967). Additionally, the Heck reaction has been applied for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, showcasing another aspect of the versatile use of these compounds in organic synthesis (Ture et al., 2011).
Synthesis of Complex Organic Molecules
Isoquinoline derivatives are crucial in the synthesis of complex organic molecules. For instance, the preparation of 1-methoxyisoquinoline-3,4-diamine and derived imidazo[4,5-c]isoquinolines, as described in a study, demonstrates the utility of these compounds in creating intricate molecular structures (Deady & Kachab, 1986).
Advanced Organic Synthesis Techniques
Further applications include advanced organic synthesis techniques, such as microwave-assisted, ligand-free, Pd-catalyzed Suzuki coupling, which is used for the synthesis of diversified 1,3-disubstituted isoquinolines, demonstrating a modern approach to chemical synthesis (Prabakaran et al., 2012).
Pharmaceutical Research
In pharmaceutical research, specific isoquinoline derivatives have shown potential. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, synthesized from basic raw materials, demonstrates the role of such compounds in drug development and large-scale pilot studies (Zhao et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-3-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOAYURNSIRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)
![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)
